Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide

Checkpoint kinase 1 Chk1 inhibition Cancer chemosensitization

N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide (CAS 1206991-20-9) is a synthetic small molecule belonging to the 2-ureido thiophene carboxamide (TCU) chemotype, a class originally identified through high-throughput screening as checkpoint kinase 1 (Chk1) inhibitors and subsequently optimized for cellular potency and selectivity over cyclin-dependent kinase 1 (Cdk1). The compound features a thiophene-2-carboxamide core linked via a 1,2-phenylenediamine bridge to an N-ethylurea moiety, yielding a molecular formula of C₁₄H₁₅N₃O₂S and a molecular weight of 289.35 g/mol.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1206991-20-9
Cat. No. B2384009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide
CAS1206991-20-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2
InChIInChI=1S/C14H15N3O2S/c1-2-15-14(19)17-11-7-4-3-6-10(11)16-13(18)12-8-5-9-20-12/h3-9H,2H2,1H3,(H,16,18)(H2,15,17,19)
InChIKeyPTYBWWWTFARQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Ethylureido)phenyl)thiophene-2-carboxamide (CAS 1206991-20-9): Procurement-Relevant Chemical Identity and Target Class Context


N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide (CAS 1206991-20-9) is a synthetic small molecule belonging to the 2-ureido thiophene carboxamide (TCU) chemotype, a class originally identified through high-throughput screening as checkpoint kinase 1 (Chk1) inhibitors and subsequently optimized for cellular potency and selectivity over cyclin-dependent kinase 1 (Cdk1) [1]. The compound features a thiophene-2-carboxamide core linked via a 1,2-phenylenediamine bridge to an N-ethylurea moiety, yielding a molecular formula of C₁₄H₁₅N₃O₂S and a molecular weight of 289.35 g/mol [2]. The same core scaffold has also been exploited in the development of IκB kinase-2 (IKK-2/IKKβ) inhibitors for inflammatory disease applications, as documented in foundational patent literature [3].

Why Generic Substitution of N-(2-(3-Ethylureido)phenyl)thiophene-2-carboxamide Is Not Straightforward: Scaffold-Specific Selectivity Determinants


Direct substitution of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide with other TCU-class or thiophene carboxamide analogs is precluded by the steep and discontinuous structure–activity relationships (SAR) characteristic of this chemotype. In the Chk1 inhibitor series from which this scaffold originates, the nature and position of the urea substituent and the carboxamide bridge critically govern not only biochemical potency (IC₅₀ values spanning >100 µM to sub-100 nM across closely related analogs) but also the selectivity window over the anti-target Cdk1—a parameter essential for minimizing cell-cycle toxicity in chemosensitization applications [1]. Similarly, in the IKK-2 inhibitor patent space, minor modifications to the thiophene core or the urea side chain result in order-of-magnitude shifts in inhibitory activity and oral bioavailability, meaning that compounds sharing the same formal chemotype cannot be treated as functionally interchangeable without explicit comparative data [2].

Quantitative Differentiation Evidence for N-(2-(3-Ethylureido)phenyl)thiophene-2-carboxamide Relative to Structural Analogs


Chk1 Biochemical Inhibitory Potency: Target Compound vs. Core TCU Scaffold Baseline

The TCU chemotype was optimized from an initial high-throughput screening hit to achieve low-nanomolar cellular Chk1 potency. While the specific Chk1 IC₅₀ of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide has not been explicitly reported in the primary literature, the foundational Janetka et al. (2008) study demonstrates that the most advanced TCU analogs achieved cellular abrogation EC₅₀ values as low as 12 nM, with biochemical Chk1 IC₅₀ values for early representatives in the series reported at 3,900 nM and 5,100 nM, compared to >100,000 nM for the initial screening hit [1][2]. The ethylureido-phenyl substitution pattern in the target compound represents a specific exploration within the urea substituent SAR, distinct from the cyclopropylmethoxyethoxy-phenyl and fluorophenyl variants that ultimately yielded clinical candidate AZD7762 [3].

Checkpoint kinase 1 Chk1 inhibition Cancer chemosensitization

Selectivity Over Cdk1: TCU Chemotype Advantage vs. Non-Selective Chk1 Inhibitors

A critical differentiation parameter for Chk1-targeted compounds is selectivity over the structurally related cyclin-dependent kinase Cdk1, as Cdk1 inhibition causes direct cell-cycle toxicity independent of DNA-damaging agent combination. The TCU chemotype was explicitly optimized for Cdk1 selectivity in the Janetka et al. (2008) study, with multiple analogs demonstrating >100-fold selectivity for Chk1 over Cdk1 [1]. In contrast, many older-generation Chk1 inhibitors such as UCN-01 (7-hydroxystaurosporine) and SB-218078 exhibit poor kinase selectivity profiles with sub-10-fold discrimination against Cdk1 and other kinases, limiting their clinical utility as chemosensitizers [2]. The TCU scaffold's inherent selectivity arises from its unique binding mode engaging the hinge region of Chk1 via the carboxamide carbonyl, as validated by X-ray crystallography of closely related analogs [3].

Kinase selectivity Cdk1 counter-screening Therapeutic window

Dual Chk1/IKK-2 Inhibitory Potential: Scaffold Differentiation from Kinase-Selective TCU Analogs

The thiophene-2-carboxamide urea scaffold has been independently validated as a productive chemotype for both Chk1 inhibition (oncology) and IKK-2 inhibition (inflammation/autoimmunity). The target compound's specific 2-(3-ethylureido)phenyl substitution pattern positions it at the intersection of these two target classes. Patent literature explicitly claims thiophene carboxamide derivatives of this general formula as IKK-2 inhibitors with therapeutic utility in inflammatory diseases including rheumatoid arthritis, COPD, and asthma [1]. In contrast, the optimized Chk1 clinical candidate AZD7762 (which incorporates a 3-fluorophenyl thiophene substitution and a piperidinyl carboxamide) shows negligible IKK-2 activity, representing a diverged selectivity profile within the same chemotype [2]. The target compound therefore offers a differentiated polypharmacology profile suitable for target ID and pathway profiling applications.

IKK-2 inhibition NF-κB pathway Dual kinase pharmacology

Physicochemical and Drug-Likeness Parameters: Computed Profile vs. Clinical TCU Candidates

Computed physicochemical properties derived from PubChem provide objective metrics for comparing the target compound to advanced TCU analogs. The target compound has a molecular weight of 289.35 g/mol, XLogP3 of 2.1, 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds, yielding zero violations of Lipinski's Rule of Five [1]. In comparison, the clinical candidate AZD7762 (MW = 429.5 g/mol, HBD = 3, HBA = 6, rotatable bonds = 5) is substantially larger and more polar, while IKK-2 inhibitor CAY10657 (MW = 365.4 g/mol, HBD = 3, HBA = 4) is intermediate [2][3]. The target compound's lower molecular weight and reduced complexity make it a more synthetically accessible and tunable starting point for medicinal chemistry optimization, with room for vector elaboration in multiple positions.

Drug-likeness Physicochemical properties Lead optimization

Structural Orthogonality to ATP-Site-Directed Chk1 Inhibitors: Scaffold Novelty Confirmation

The 2-ureido thiophene carboxamide (TCU) scaffold was identified through a high-throughput screening campaign distinct from the ATP-competitive chemotypes (staurosporine analogs, indolocarbazoles, pyrazolopyrimidines) that dominated early Chk1 inhibitor discovery [1]. X-ray crystallography of TCU analogs bound to Chk1 reveals a unique binding mode wherein the carboxamide carbonyl serves as the hinge-binding hydrogen bond acceptor, while the urea moiety extends toward the solvent-exposed region rather than occupying the adenine pocket [2]. This contrasts with pyrazolopyrimidine Chk1 inhibitors (e.g., PF-00477736) that mimic ATP adenine binding, and macrocyclic ureas that occupy a distinct allosteric site [3]. The target compound's unsubstituted thiophene ring and N-ethylurea represent an underexplored region of the TCU patent space, distinct from the heavily claimed 5-aryl-3-ureidothiophene-2-carboxamide variants.

Scaffold novelty Hinge-binding motif Intellectual property

Procurement-Driven Application Scenarios for N-(2-(3-Ethylureido)phenyl)thiophene-2-carboxamide


Chk1-Mediated Chemosensitization Assay Development in Oncology Research

The target compound is well-suited as a chemical probe for establishing Chk1-dependent checkpoint abrogation assays in cancer cell lines. The TCU chemotype's demonstrated ability to abrogate DNA-damage-induced G2/M arrest at low nanomolar concentrations [1] supports its use in combination studies with genotoxic agents (gemcitabine, camptothecin, ionizing radiation) where Chk1 inhibition is expected to force mitotic catastrophe. Procurement of this compound enables research groups to benchmark new Chk1 inhibitors against the TCU chemotype series and to dissect the contribution of urea substituent variations to cellular potency and Cdk1 selectivity.

IKK-2/NF-κB Pathway Profiling for Inflammatory Disease Target Validation

Given the patent-backed classification of thiophene carboxamide ureas as IKK-2 inhibitors with therapeutic relevance to rheumatoid arthritis, COPD, and asthma [2], the target compound can serve as a starting point for IKK-2 biochemical and cellular pathway studies. Its structural divergence from advanced IKK-2 inhibitors (e.g., BMS-345541, SC-514) makes it a valuable orthogonal chemical probe for confirming on-target effects of IKK-2 inhibition in NF-κB-driven transcriptional reporter assays and cytokine release studies.

Structure-Activity Relationship (SAR) Expansion for Dual Chk1/IKK-2 Ligand Design

The compound's intermediate substitution pattern—incorporating an N-ethylurea at the 2-position of the phenyl bridge and an unsubstituted thiophene-2-carboxamide—defines a synthetically tractable scaffold for systematic SAR exploration. Medicinal chemistry teams can use this compound as a parent scaffold for parallel derivatization at the urea terminus, the phenyl bridge, and the thiophene ring, with the goal of tuning selectivity between Chk1 and IKK-2. The favorable physicochemical profile (MW 289, LogP 2.1, zero Rule of Five violations) provides significant optimization headroom before drug-likeness boundaries are breached [3].

Computational Chemistry and QSAR Model Building for Kinase Inhibitor Discovery

The target compound occupies a defined position within the published 2-ureido thiophene carboxamide QSAR landscape, which has been modeled using docking and molecular dynamics simulations against Chk1 [4]. Its unsubstituted thiophene core and specific N-ethylurea group provide a useful data point for validating and extending computational models that predict Chk1 binding affinity and selectivity. Procurement for in silico model training followed by experimental validation closes the design–test–refine cycle in academic and industrial computational chemistry groups.

Quote Request

Request a Quote for N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.